Gimeracil Impurity 7

HPLC purity reference standard quality control

Analytical labs often face ambiguous impurity peaks in Gimeracil HPLC, risking ANDA rejection. This certified 5-chloro-4-methoxypyridin-2(1H)-one reference standard solves that. - Full characterization (¹H-NMR, MS, HPLC) ensures unambiguous identification. - Distinct XLogP3 (0.2) enables robust stability-indicating method validation. - Packaged under cold storage with rapid global delivery for uninterrupted QC workflows.

Molecular Formula C6H6ClNO2
Molecular Weight 159.57
CAS No. 1227600-22-7
Cat. No. B601191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGimeracil Impurity 7
CAS1227600-22-7
Molecular FormulaC6H6ClNO2
Molecular Weight159.57
Structural Identifiers
SMILESCOC1=CC(=O)NC=C1Cl
InChIInChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gimeracil Impurity 7: Chemical Identity and Baseline Profile


Gimeracil Impurity 7, chemically identified as 5-chloro-4-methoxypyridin-2(1H)-one, is a key degradation-related substance in the quality control of the antineoplastic agent Gimeracil [1]. Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), a critical enzyme in the catabolism of 5-fluorouracil (5-FU), and is a component of the oral fluoropyrimidine derivative S-1 . As a pyridine-based analog, this impurity (MW: 159.57 g/mol) is characterized by a chlorine substitution at the 5-position and a methoxy group at the 4-position, distinguishing it structurally from the parent compound, Gimeracil (5-chloro-2,4-dihydroxypyridine) [1][2].

Non-Substitutability of Gimeracil Impurity 7


The unique substitution pattern of 5-chloro-4-methoxypyridin-2(1H)-one dictates its specific chromatographic behavior and physicochemical properties, making it non-interchangeable with other Gimeracil impurities or related compounds. The methoxy and chloro groups impart distinct polarity (XLogP3: 0.2) and molecular recognition profiles [1]. This is critical for analytical method validation and quality control, as regulatory agencies require the use of a chemically identical reference standard to ensure accurate identification and quantification of this specific process-related or degradant impurity in drug substances and finished products [2]. Using a generic or structurally similar analog, such as an unsubstituted pyridinone or a different positional isomer, would invalidate the specificity of a validated HPLC method, leading to inaccurate impurity profiling and potential non-compliance with pharmacopoeial standards [2][3].

Quantitative Differentiation of Gimeracil Impurity 7


HPLC Purity for Analytical Method Validation

Gimeracil Impurity 7 reference standards are routinely characterized and supplied with a certified purity level of 99.28% as determined by HPLC analysis [1]. This high level of purity is essential for its use as a reference standard in analytical method development, validation, and routine quality control (QC) testing, ensuring accurate quantification of this specific impurity in Gimeracil drug substance and drug product batches.

HPLC purity reference standard quality control

Structural Confirmation by 1H-NMR and MS

Gimeracil Impurity 7 is supplied with comprehensive characterization data, including 1H-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra, which definitively confirm its molecular structure and identity [1]. This rigorous structural confirmation is a critical differentiator from non-certified or generic chemicals, which may lack such documentation, and is a prerequisite for use as a reference standard in regulatory submissions.

structural elucidation 1H-NMR mass spectrometry

Physicochemical Properties for Chromatographic Method Development

Gimeracil Impurity 7 exhibits a computed XLogP3 value of 0.2, a hydrogen bond donor count of 1, and a topological polar surface area (TPSA) of 38.3 Ų [1]. These specific physicochemical parameters differ from the parent drug Gimeracil (5-chloro-2,4-dihydroxypyridine), which has a lower predicted LogP and higher TPSA due to its two hydroxyl groups, and from other Gimeracil impurities. This quantifiable difference in lipophilicity and polarity directly influences its retention time and separation in reverse-phase HPLC methods, making these data essential for method development.

physicochemical properties XLogP3 chromatography

Key Applications of Gimeracil Impurity 7 in Pharmaceutical Development and QC


Analytical Method Development and Validation for ANDA/DMF Submissions

Procurement of a high-purity (≥99.28%) Gimeracil Impurity 7 reference standard with full structural characterization (¹H-NMR, MS) [1] is essential for developing and validating a robust, stability-indicating HPLC method [2]. This ensures the method's specificity to accurately separate and quantify Impurity 7 from the parent drug Gimeracil and other process-related substances, a critical requirement for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory authorities.

Routine QC and Batch Release Testing

The characterized Gimeracil Impurity 7 reference standard is used as a calibrator in routine QC laboratories to monitor impurity levels in Gimeracil API and finished drug products (e.g., S-1 capsules) [2]. This ensures that the levels of this specific impurity remain below the established identification and qualification thresholds (e.g., ICH Q3A/B), guaranteeing product safety and compliance with pharmacopoeial monographs.

Forced Degradation Studies

To establish a stability-indicating profile for Gimeracil formulations, Impurity 7 reference standard is utilized in forced degradation studies (e.g., oxidative, thermal, or hydrolytic stress) [3]. Its distinct physicochemical properties (XLogP3 = 0.2) [4] aid in identifying and tracking the formation of this specific degradant, confirming that the analytical method can resolve it from other degradation products and the active pharmaceutical ingredient (API).

Isolation and Characterization of Unknown Impurities

During the analysis of Gimeracil drug substance batches, an unknown peak with a specific relative retention time (RRT) may be observed. A certified reference standard of Gimeracil Impurity 7 is used for co-injection experiments to confirm the identity of the unknown peak through retention time matching and spiking studies, enabling accurate identification and subsequent qualification of the impurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gimeracil Impurity 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.